4-{6-methyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
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Overview
Description
4-{6-methyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound featuring a thiazole ring, a piperazine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-methyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the piperazine and pyrimidine rings. The final step involves the coupling of these rings to form the target compound. Common reagents used in these reactions include thionyl chloride, piperazine, and various pyrimidine derivatives. Reaction conditions often involve the use of solvents such as dichloromethane and ethanol, with temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{6-methyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine and pyrimidine rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or alkoxides; reactions often require a base like sodium hydride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
4-{6-methyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 4-{6-methyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets within the cell. The compound can bind to enzymes or receptors, modulating their activity and thereby affecting cellular pathways. For instance, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-{6-methyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine: shares structural similarities with other thiazole-containing compounds, such as thiazole-based antibiotics and antifungal agents.
Piperazine derivatives: Compounds like piperazine-based antipsychotics and anthelmintics.
Pyrimidine analogs: Similar to pyrimidine-based antiviral and anticancer drugs
Uniqueness
What sets this compound apart is its unique combination of three distinct heterocyclic rings, which confer a broad range of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-[6-methyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6OS/c1-13-12-14(20-7-9-23-10-8-20)19-15(18-13)21-3-5-22(6-4-21)16-17-2-11-24-16/h2,11-12H,3-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZJOJLHIUMFAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CS3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.